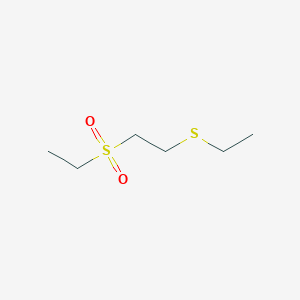![molecular formula C16H20N4O2S2 B11455939 4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11455939.png)
4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-{5-[2-(THIOPHEN-2-YL)ETHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound featuring a thiophene ring, a triazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{5-[2-(THIOPHEN-2-YL)ETHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate amines with cyanuric chloride under basic conditions.
Coupling Reactions: The thiophene and triazine rings are then coupled with a sulfonamide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The triazine ring can be reduced under hydrogenation conditions to form tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-METHYL-N-{5-[2-(THIOPHEN-2-YL)ETHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-METHYL-N-{5-[2-(THIOPHEN-2-YL)ETHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a thiophene ring, a triazine ring, and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N4O2S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N4O2S2/c1-13-4-6-15(7-5-13)24(21,22)19-16-17-11-20(12-18-16)9-8-14-3-2-10-23-14/h2-7,10H,8-9,11-12H2,1H3,(H2,17,18,19) |
InChI Key |
FTNZIGOWEMNNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-(1-benzofuran-2-carbonylimino)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455861.png)
![Ethyl 4-{[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate](/img/structure/B11455867.png)
![4-methoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine](/img/structure/B11455874.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B11455877.png)
![N-(4-bromophenyl)-2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B11455885.png)
![2-[(2,3-dimethylphenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11455890.png)
![8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11455898.png)
![1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11455902.png)
![2-hydroxy-1-(4-methoxybenzyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11455904.png)
![4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11455918.png)
![1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11455920.png)
![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455929.png)
![1,3-bis{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11455938.png)
